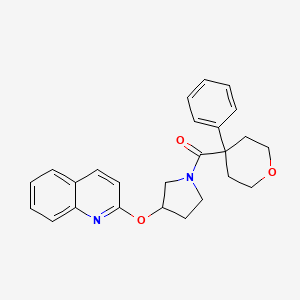

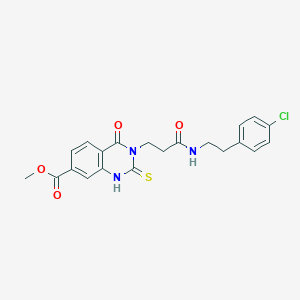

![molecular formula C10H22N2O B3011273 2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol CAS No. 71309-90-5](/img/structure/B3011273.png)

2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . It has a molecular weight of 186.3 .

Synthesis Analysis

The synthesis of piperidine derivatives is an important task in modern organic chemistry due to their significant role in the pharmaceutical industry . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis

The IUPAC name of this compound is 2-{methyl[2-(2-piperidinyl)ethyl]amino}ethanol . The InChI code is 1S/C10H22N2O/c1-12(8-9-13)7-5-10-4-2-3-6-11-10/h10-11,13H,2-9H2,1H3 .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The compound is an oil at room temperature .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticonvulsant Drug Research

Aminoalkanol derivatives, including compounds related to 2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol, have garnered interest in medicinal chemistry, particularly in the search for new anticonvulsant drugs. Research has focused on the influence of methyl substituent and N-oxide formation on molecular geometry and intermolecular interactions in crystals. These structural aspects are crucial for understanding the pharmacological properties of potential anticonvulsant drugs (Żesławska et al., 2020).

Polymerizable Dye Synthesis

The compound's related structure has been utilized in synthesizing polymerizable dyes. For example, acrylated naphthalimide one-component visible light initiators, structurally similar to this compound, have been developed. These initiators exhibit excellent photopolymerization performance and high migration stability in their initiated cured films (Yang et al., 2018).

DNA Interaction and Drug Candidate Potential

Research into Schiff base ligands derived from similar compounds has shown that they exhibit DNA binding activity, suggesting potential as drug candidates. This includes the synthesis of complexes with metal ions like Cu(II), Fe(II), and Pd(II) and their characterization for DNA binding properties (Kurt et al., 2020).

Application in Catalysis and Polymerization

Compounds with a similar structure to this compound have been used in catalysis and polymerization processes. For instance, copper complexes of related iminophenolate structures have shown activity in rac-lactide polymerization, contributing to the production of polylactic acid (Daneshmand et al., 2019).

Organic Ligand Synthesis and Antimicrobial Activity

The structure of this compound has similarities with compounds used in the synthesis of organic ligands with potential antimicrobial properties. Research in this area focuses on the synthesis and characterization of ligands and their metal complexes, assessing their antibacterial activities (Patel, 2020).

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[methyl(2-piperidin-2-ylethyl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-12(8-9-13)7-5-10-4-2-3-6-11-10/h10-11,13H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXVYTDJFFUQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1CCCCN1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3011191.png)

![ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B3011194.png)

![5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B3011195.png)

![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011200.png)

![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)

![Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3011205.png)

![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)